molecular formula C15H10ClN3O3 B14007088 5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 67829-28-1

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B14007088
CAS No.: 67829-28-1
M. Wt: 315.71 g/mol
InChI Key: CLHNRFAGXJYUJA-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzodioxole ring, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole and oxadiazole rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different heterocyclic rings or functional groups.

Properties

CAS No.

67829-28-1

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10ClN3O3/c16-10-2-4-11(5-3-10)17-15-19-18-14(22-15)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H,17,19)

InChI Key

CLHNRFAGXJYUJA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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